1-Isobutyl-1H-pyrazole-3-carbaldehyde
Description
Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of a vast array of organic compounds. nih.govias.ac.innih.gov This structural motif is of paramount importance in medicinal chemistry due to its prevalence in a multitude of pharmacologically active agents. nih.govresearchgate.netglobalresearchonline.netresearchgate.net The versatility of the pyrazole ring allows it to serve as a scaffold for the development of drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. nih.govnih.govresearchgate.netglobalresearchonline.net
The significance of the pyrazole core also extends to agrochemicals, where its derivatives have been successfully commercialized as herbicides and insecticides. globalresearchonline.net In organic synthesis, pyrazoles are valued for their stability and the various reactive sites they offer for functionalization, enabling the construction of complex molecular frameworks. nih.govmdpi.com The ability of the two nitrogen atoms to engage in hydrogen bonding and coordinate with metal ions further enhances their utility in catalysis and materials science. nih.gov
Table 1: Examples of Pharmacologically Active Pyrazole-Containing Drugs
| Drug Name | Therapeutic Application |
| Celecoxib (B62257) | Anti-inflammatory |
| Rimonabant | Anti-obesity (withdrawn) |
| Sildenafil | Erectile dysfunction |
| Stanozolol | Anabolic steroid |
| Difenamizole | Analgesic |
Positional Isomerism and Substituent Effects in Pyrazole Chemistry
The arrangement of substituents on the pyrazole ring, known as positional isomerism, profoundly influences the molecule's physical, chemical, and biological properties. rsc.org The pyrazole ring has three carbon atoms (C3, C4, and C5) and two nitrogen atoms (N1 and N2) where substitution can occur. The specific placement of functional groups can alter the electronic distribution within the ring, affecting its reactivity and interaction with biological targets. nih.gov For instance, the substitution pattern on the pyrazole ring can dictate the regioselectivity of subsequent chemical reactions. nih.gov
Substituent effects, which describe how different functional groups modify the properties of a molecule, are a critical consideration in pyrazole chemistry. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly impact the acidity and basicity of the pyrazole ring, as well as its susceptibility to electrophilic or nucleophilic attack. nih.govbeilstein-journals.org For example, an electron-withdrawing group at the C4 position can increase the acidity of the N-H proton, while an electron-donating group can enhance the basicity of the N2 atom. nih.gov These electronic modifications are instrumental in fine-tuning the pharmacological profile of pyrazole-based drugs. beilstein-journals.org The steric bulk of substituents also plays a crucial role, influencing the conformation of the molecule and its ability to bind to specific receptors. nih.gov
Overview of 1-Isobutyl-1H-pyrazole-3-carbaldehyde as a Key Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The aldehyde functional group at the C3 position is a versatile handle for numerous chemical transformations, including oxidation, reduction, and condensation reactions. umich.edu This reactivity allows for the introduction of diverse structural motifs, making it a key building block for creating libraries of novel compounds for biological screening. researchgate.net
The isobutyl group at the N1 position provides lipophilicity to the molecule, which can be advantageous in modulating the pharmacokinetic properties of potential drug candidates. The synthesis of pyrazole-3-carbaldehydes, such as the isobutyl derivative, can be achieved through various methods, with the Vilsmeier-Haack reaction being a commonly employed and efficient strategy. umich.eduresearchgate.netsemanticscholar.org This reaction typically involves the formylation of a suitable pyrazole precursor. The availability and reactivity of this compound make it a significant tool for chemists engaged in the discovery and development of new chemical entities.
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(2-methylpropyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-8(6-11)9-10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
DCYMIRVCAPBSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isobutyl 1h Pyrazole 3 Carbaldehyde
Traditional Synthetic Pathways
Traditional approaches to synthesizing 1-Isobutyl-1H-pyrazole-3-carbaldehyde rely on established chemical transformations. These methods involve the sequential construction of the heterocyclic scaffold and the subsequent installation of the aldehyde functional group.
Pyrazole (B372694) Ring Formation via Condensation Reactions
The construction of the pyrazole ring is a critical step, most commonly achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction, known as the Knorr pyrazole synthesis, is a robust and versatile method for creating substituted pyrazoles. nih.govjk-sci.com
The foundational method for forming the pyrazole ring involves the reaction of a hydrazine with a compound containing two carbonyl groups in a 1,3-relationship. nih.govmdpi.com For the target molecule, isobutylhydrazine (B3052577) serves as the key nitrogen-containing precursor. This is reacted with a 1,3-dicarbonyl compound, such as malondialdehyde or its more stable synthetic equivalents like 1,1,3,3-tetramethoxypropane. The reaction proceeds via a condensation mechanism, forming an intermediate which then cyclizes and dehydrates to yield the aromatic pyrazole ring. jk-sci.com The choice of the 1,3-dicarbonyl precursor is crucial as it dictates the substitution pattern on the resulting pyrazole.
The reaction between isobutylhydrazine and a suitable 1,3-dicarbonyl synthon leads directly to the formation of the 1-isobutylpyrazole scaffold. The cyclocondensation typically occurs under acidic or basic conditions. For instance, reacting isobutylhydrazine with malondialdehyde (or its equivalent) in an appropriate solvent like ethanol (B145695), often with catalytic acid, results in the formation of 1-isobutyl-1H-pyrazole. nih.gov This reaction is generally regioselective when using unsymmetrical dicarbonyl compounds, but for a simple scaffold derived from malondialdehyde, a single product is expected. This pyrazole scaffold then serves as the substrate for the subsequent introduction of the carbaldehyde group.
Introduction of the Carbaldehyde Moiety
Once the 1-isobutyl-1H-pyrazole scaffold is obtained, the next critical step is the introduction of the carbaldehyde (-CHO) group at the C-3 position of the ring. This can be accomplished through two primary strategies: direct formylation of the pyrazole ring or the oxidation of a pre-installed precursor group, such as a hydroxymethyl function.
Direct formylation of aromatic and heteroaromatic rings is a powerful synthetic tool. The Vilsmeier-Haack reaction is the most prominent method for this transformation on electron-rich heterocyclic systems like pyrazoles. nih.govorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). organic-chemistry.org
The reaction involves the electrophilic substitution of a C-H bond on the pyrazole ring with the electrophilic Vilsmeier reagent. nih.gov For N-substituted pyrazoles, this substitution overwhelmingly occurs at the 4-position due to electronic factors. Therefore, direct application of the Vilsmeier-Haack reaction to 1-isobutyl-1H-pyrazole would be expected to yield 1-isobutyl-1H-pyrazole-4-carbaldehyde as the major product.
However, the Vilsmeier-Haack reaction can also be employed in a one-pot cyclization and formylation process starting from hydrazones. mdpi.comsemanticscholar.org By selecting appropriate starting materials, this approach can lead to various substituted pyrazole-4-carbaldehydes. semanticscholar.org Achieving substitution at the C-3 position via direct formylation is synthetically challenging and generally not the preferred route.
| Substrate Type | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | 55-67 | scispace.com |
| Substituted Phenyl Hydrazones | POCl₃, DMF | 0 to RT | 3 | Excellent | nih.gov |
| N-Alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃, DMF | N/A | N/A | Good | researchgate.net |
| Hydrazones | POCl₃, DMF | 60-65 | 4 | Good | semanticscholar.org |
A more reliable and position-specific method for synthesizing this compound involves the oxidation of a precursor alcohol, (1-Isobutyl-1H-pyrazol-3-yl)methanol. umich.edusemanticscholar.org This two-step approach offers superior control over the regiochemistry.
First, the precursor alcohol must be synthesized. This can be achieved by starting the Knorr synthesis with a 1,3-dicarbonyl compound that already contains a protected or latent alcohol function at the desired position, such as ethyl 4,4-diethoxy-3-oxobutanoate. After pyrazole formation with isobutylhydrazine and subsequent deprotection, reduction of the ester group (e.g., with lithium aluminum hydride, LiAlH₄) would yield (1-Isobutyl-1H-pyrazol-3-yl)methanol.
In the second step, this alcohol is oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid. semanticscholar.org Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or catalytic systems like iron(III) chloride with TEMPO are effective for this purpose. umich.edusemanticscholar.org
| Alcohol Substrate | Oxidizing Agent/System | Solvent | Yield (%) | Reference |
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O, TEMPO | Dichloromethane | 50-85 | umich.edu |
| 1,5-Disubstituted pyrazol-3-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Good | semanticscholar.org |
| (3-Pyridyl)pyrazol-4-yl)methanol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Good | semanticscholar.org |
Advanced and Emerging Synthetic Methodologies
The synthesis of substituted pyrazoles, such as this compound, has evolved significantly, moving towards more efficient, selective, and sustainable methods. Advanced methodologies focus on minimizing synthetic steps, controlling regioselectivity, and improving yields through innovative chemical strategies.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) represent a highly efficient approach to synthesizing complex molecules like pyrazole derivatives from three or more starting materials in a single synthetic operation. nih.govnih.gov This strategy is advantageous due to its operational simplicity, reduction of waste, and the ability to rapidly generate molecular diversity. researchgate.net The synthesis of the pyrazole core via MCRs often involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile, which can be generated in situ to enhance the reaction's efficiency. beilstein-journals.org
For the specific synthesis of a this compound, an MCR could be designed using isobutylhydrazine as the N1-isobutyl source. The challenge lies in constructing the 3-carbaldehyde functionality regioselectively. A plausible strategy involves the reaction of hydrazine hydrate, an isothiocyanate, and an arylidene malononitrile (B47326), which has been shown to produce 1H-pyrazole-1-carbothioamide derivatives in high yields. biointerfaceresearch.com Subsequent functional group transformation of the carbothioamide or cyano group could yield the desired carbaldehyde.
Key features of MCRs in pyrazole synthesis include:
Atom Economy: Most atoms from the starting materials are incorporated into the final product. nih.gov
Efficiency: Reduces the number of synthetic and purification steps, saving time and resources. beilstein-journals.org
Diversity: Allows for the creation of diverse libraries of pyrazole derivatives by varying the starting components. researchgate.net
The table below illustrates a conceptual multicomponent reaction for pyrazole synthesis.
| Component A | Component B | Component C | Catalyst/Conditions | Product Type |
| Hydrazine Hydrate | Arylidene malononitrile | Isothiocyanates | HAp/ZnCl2, 60-70°C | 5-Amino-4-cyano-1H-pyrazole-1-carbothioamides |
| Hydrazines | 1,3-Diketones | N/A | Acid/Base catalyst | 1,3,5-Substituted Pyrazoles |
| Aldehydes | Malononitrile | Hydrazine Hydrate | Piperidine, RT | Pyrano[2,3-c]pyrazoles |
Regioselective Synthetic Protocols for Pyrazole Carbaldehydes (e.g., using Trichloromethyl Enones)
Achieving regiocontrol is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers. nih.gov Innovative protocols using precursors like trichloromethyl enones offer a robust solution for the regiocontrolled synthesis of 1-substituted-3-carboxyalkyl-1H-pyrazoles. nih.govacs.org
This methodology leverages the trichloromethyl group as a synthetic equivalent (synthon) for a carboxylic acid derivative, which can potentially be converted to a carbaldehyde. acs.org A key finding is that the regioselectivity of the cyclocondensation reaction is highly dependent on the nature of the hydrazine reactant. nih.govnih.gov
Using Arylhydrazine Hydrochlorides: The reaction proceeds to favor the formation of the 1,3-regioisomer. nih.govnih.gov
Using Free Arylhydrazine: The reaction exclusively yields the 1,5-regioisomer. nih.govnih.gov
This control allows for the selective synthesis of the desired isomer, which for the target compound would be the 1,3-substituted pyrazole. The trichloromethyl group in the resulting pyrazole can then be hydrolyzed to a carboxylic acid, which could subsequently be reduced to the target 3-carbaldehyde.
The following table summarizes the regioselective outcomes based on reaction conditions.
| Hydrazine Type | Solvent | Temperature | Outcome | Yield Range | Reference |
| Phenylhydrazine Hydrochloride | Methanol | Reflux | 1,3-Regioisomer | 85% | acs.org |
| Arylhydrazine Hydrochlorides | Alcohol | Reflux | 1,3-Regioisomers | 37-97% | nih.govnih.gov |
| Free Arylhydrazines | N/A | N/A | 1,5-Regioisomers | 52-83% | nih.govnih.gov |
Transition-Metal-Free Cycloaddition Approaches for Pyrazole Derivatives
Modern organic synthesis emphasizes the development of methods that avoid the use of expensive and potentially toxic transition metals. For pyrazole synthesis, transition-metal-free [3+2] cycloaddition reactions have emerged as a powerful and sustainable alternative. researchgate.netrsc.org These reactions typically involve the combination of a 1,3-dipole (or its precursor) with a dipolarophile.
One such approach involves the reaction of N-tosylhydrazones with electron-deficient alkenes. rsc.org Another strategy employs the reaction of diazo compounds with alkynes or allenoates. researchgate.net These methods often proceed under mild conditions and can offer high regioselectivity without the need for a metal catalyst. researchgate.netnih.gov For instance, a temperature-controlled, electrophilic cyclization has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, showcasing excellent functional-group tolerance under transition-metal-free conditions. nih.gov
To synthesize this compound, one could envision a [3+2] cycloaddition between an appropriate isobutyl-substituted 1,3-dipole precursor and an α,β-unsaturated aldehyde or its equivalent, which would install the required functionalities at the N1 and C3 positions of the pyrazole ring.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and reproducible. Key variables include solvent, temperature, reaction time, and the choice and amount of catalyst or reagents. acs.org
In the context of regioselective synthesis using trichloromethyl enones, studies have shown that reaction time and the stoichiometry of the hydrazine reactant significantly impact the yield. For example, increasing the reaction time from 4 to 16 hours ensured the complete conversion of an intermediate to the final product, resulting in an isolated yield of 85%. acs.org
Another classic and relevant method for introducing a carbaldehyde group onto a pre-formed pyrazole ring is the Vilsmeier-Haack reaction. researchgate.netsemanticscholar.org This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate activated aromatic and heterocyclic rings. The optimization of this reaction for a 1-isobutyl-1H-pyrazole would involve:
Temperature Control: To prevent side reactions and degradation.
Stoichiometry: Adjusting the equivalents of the Vilsmeier reagent to achieve complete conversion without over-reaction.
Solvent: Selecting an appropriate inert solvent.
Work-up Procedure: Careful quenching and extraction to isolate the pure pyrazole-3-carbaldehyde.
The table below outlines key parameters and their typical effects on pyrazole synthesis.
| Parameter | Effect on Reaction | Considerations |
| Temperature | Influences reaction rate and can control regioselectivity or pathway divergence. nih.gov | Higher temperatures may lead to side products or decomposition. |
| Solvent | Can significantly influence regioselectivity and reaction efficiency. nih.gov | Solvent choice depends on reactant solubility and reaction mechanism. |
| Catalyst | Can accelerate the reaction and control selectivity. | The choice between acid, base, or other catalysts is method-dependent. |
| Reactant Stoichiometry | Affects conversion rates and yield. acs.org | Using an excess of one reactant can drive the reaction to completion but may complicate purification. |
| Reaction Time | Crucial for achieving complete conversion of starting materials and intermediates. acs.org | Monitored by techniques like TLC to determine the optimal endpoint. |
Chemical Reactivity and Transformation of 1 Isobutyl 1h Pyrazole 3 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) attached to the pyrazole (B372694) ring is a key site for chemical modifications. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom, making it a prime target for nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated.
In the presence of an alcohol, 1-Isobutyl-1H-pyrazole-3-carbaldehyde can undergo a reversible nucleophilic addition to form a hemiacetal. libretexts.orglibretexts.org This reaction involves the addition of one equivalent of an alcohol to the aldehyde. openochem.org The formation of hemiacetals is often catalyzed by either an acid or a base. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic alcohol. libretexts.orgopenochem.org In basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon. masterorganicchemistry.com While generally unstable and existing in equilibrium with the starting materials, cyclic hemiacetals are often stable and isolable compounds. openochem.org
General Reaction for Hemiacetal Formation:
This compound + Alcohol ⇌ (1-Isobutyl-1H-pyrazol-3-yl)(alkoxy)methanol
Table 1: Hemiacetal Formation Reaction
| Reactant | Reagent | Product | Conditions |
|---|
The reaction of this compound with primary amines yields imines, also known as Schiff bases. researchgate.netekb.egscielo.org.co This condensation reaction is typically carried out by refluxing the pyrazole aldehyde and the amine in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid such as acetic acid. researchgate.netekb.eg The reaction proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon forms an unstable carbinolamine (hemiaminal) intermediate. researchgate.net This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the imine. researchgate.net The formation of these pyrazole-based Schiff bases is a versatile method for creating new compounds with a wide range of biological activities. scielo.org.co
General Reaction for Imine Formation:
This compound + Primary Amine → Imine + Water
Table 2: Synthesis of Imines from Pyrazole Aldehydes
| Pyrazole Aldehyde | Amine | Solvent | Catalyst | Product |
|---|---|---|---|---|
| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Ethanol | - | Schiff Base |
| 5-chloro-pyrazole-4-carbaldehyde | Thiocarbohydrazide | Ethanol | Acetic acid | Thiocarbohydrazone |
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Isobutyl-1H-pyrazole-3-carboxylic acid. smolecule.com This transformation is a common reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. For pyrazole-carbaldehydes, oxidation of the corresponding alcohol precursor is a common synthetic route. For instance, (1,3-diaryl-1H-pyrazol-4-yl)methanol can be oxidized to the aldehyde without over-oxidation to the carboxylic acid using specific catalysts. researchgate.net However, stronger oxidizing agents or different reaction conditions can drive the reaction to the carboxylic acid. The oxidation of hydroxymethyl-pyrazole derivatives using reagents like pyridinium (B92312) chlorochromate (PCC) can also yield the corresponding pyrazole-carbaldehyde, which can be further oxidized. researchgate.net
General Reaction for Oxidation:
(1-Isobutyl-1H-pyrazol-3-yl)methanol --[Oxidizing Agent]--> this compound --[Stronger Oxidizing Agent]--> 1-Isobutyl-1H-pyrazole-3-carboxylic acid
Table 3: Oxidation of Pyrazole Aldehyde Precursors
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| (1,3-diaryl-1H-pyrazol-4-yl)methanol | FeCl3·6H2O/TEMPO | 1,3-diaryl-1H-pyrazole-4-carbaldehyde |
The aldehyde functional group can be reduced to a primary alcohol, yielding (1-Isobutyl-1H-pyrazol-3-yl)methanol. smolecule.com This is a fundamental transformation that is often accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones and is effective for this conversion under mild conditions, such as in methanol. semanticscholar.org For example, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been successfully reduced to the corresponding hydroxymethylpyrazoles using sodium borohydride. semanticscholar.org This reduction is a key step in the synthesis of various pyrazole derivatives.
General Reaction for Reduction:
This compound --[Reducing Agent]--> (1-Isobutyl-1H-pyrazol-3-yl)methanol
Table 4: Reduction of Pyrazole Aldehydes
| Reactant | Reagent | Product |
|---|---|---|
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Sodium borohydride (NaBH₄) | Hydroxymethylpyrazoles |
Nucleophilic Addition Reactions
Condensation Reactions of this compound
This compound can participate in various condensation reactions, which are crucial for building more complex molecular architectures. These reactions typically involve the reaction of the aldehyde with a nucleophile, often a carbanion, followed by dehydration.
A prominent example is the Knoevenagel condensation, where the pyrazole aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. ingentaconnect.com Active methylene compounds, such as malononitrile (B47326), have two electron-withdrawing groups attached to a methylene group, making the protons acidic and easily removed by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. The subsequent dehydration of the aldol-type intermediate leads to the formation of a new carbon-carbon double bond. These types of reactions have been used to synthesize a variety of pyrazole derivatives. ingentaconnect.combeilstein-journals.org For instance, pyrazole aromatic aldehydes have been reacted with malononitrile using an ionic liquid as a catalyst under microwave irradiation to produce arylidene derivatives in high yields. ingentaconnect.com
General Knoevenagel Condensation Reaction:
This compound + Active Methylene Compound --[Base Catalyst]--> Condensation Product + Water
Table 5: Knoevenagel Condensation of Pyrazole Aldehydes
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product |
|---|---|---|---|---|
| Pyrazole aromatic aldehydes | Malononitrile | [bmim]OH (ionic liquid) | Microwave irradiation | Arylidene derivatives |
Reactions with Active Methylene Compounds
This compound readily undergoes condensation reactions with compounds possessing an active methylene group. These reactions, often catalyzed by a base, are a cornerstone of carbon-carbon bond formation and are instrumental in the synthesis of more complex molecular architectures. The electron-withdrawing nature of the adjacent groups on the active methylene compound enhances the acidity of its protons, facilitating the formation of a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde.
A notable example of this type of reaction is the Friedländer condensation. In this reaction, 5-aminopyrazole-4-carbaldehydes can react with active methylene compounds like ketones, malononitrile, phenylacetonitrile, and cyanoacetamide in the presence of a basic catalyst such as alcoholic potassium hydroxide to yield 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines. umich.edu
| Reactant | Active Methylene Compound | Product |
| 5-Aminopyrazole-4-carbaldehyde | Ketones | 1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole-4-carbaldehyde | Malononitrile | 1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole-4-carbaldehyde | Phenylacetonitrile | 1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole-4-carbaldehyde | Cyanoacetamide | 1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridine |
Reactions with Hydrazine (B178648) Derivatives (e.g., Semicarbazide, Thiosemicarbazide, Hydroxylamine)
The aldehyde functionality of this compound is a prime target for nucleophilic attack by hydrazine and its derivatives. These reactions typically result in the formation of hydrazones, which are compounds characterized by a carbon-nitrogen double bond. The general mechanism involves the nucleophilic addition of the amino group of the hydrazine derivative to the carbonyl carbon, followed by the elimination of a water molecule.
For instance, the reaction with semicarbazide and thiosemicarbazide leads to the formation of the corresponding semicarbazone and thiosemicarbazone, respectively. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Similarly, reaction with hydroxylamine yields the corresponding oxime.
A study on 1,3-diphenylpyrazole-4-carboxaldehyde demonstrated its reaction with various aryl hydrazine derivatives in methanol with a few drops of acetic acid, refluxing for three hours to produce the corresponding hydrazones. ekb.eg While the specific substrate is different, the underlying reactivity of the aldehyde group is analogous.
| Reagent | Product Type |
| Semicarbazide | Semicarbazone |
| Thiosemicarbazide | Thiosemicarbazone |
| Hydroxylamine | Oxime |
| Aryl Hydrazines | Hydrazone |
Reactions with other Carbonyl Compounds for Complex Molecular Framework Construction
This compound can participate in condensation reactions with other carbonyl compounds, particularly those with enolizable protons, to construct more elaborate molecular frameworks. A key example of this is the aldol condensation, where the pyrazole-3-carbaldehyde acts as the electrophilic partner.
In a typical aldol condensation, a base abstracts an α-proton from a ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole-3-carbaldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone, also known as a chalcone. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been shown to undergo aldol condensation with methyl ketones to yield diaryl pyrazolylpropenones. umich.edu These chalcone-like structures can then be used as precursors for the synthesis of other heterocyclic systems, such as pyrazolyl pyrazoline derivatives, through cyclocondensation with phenylhydrazine. umich.edu
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Methyl Ketone | Aldol Condensation | Diaryl pyrazolylpropenone (Chalcone) |
| Diaryl pyrazolylpropenone | Phenylhydrazine | Cyclocondensation | Pyrazolyl pyrazoline derivative |
Knoevenagel Condensation and Related Processes
The Knoevenagel condensation is a versatile and widely used reaction in organic synthesis for the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base such as an amine or its salt. This compound, with its reactive aldehyde group, is an excellent substrate for this transformation.
The mechanism of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole-3-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of products. For instance, the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with ethyl cyanoacetate and thiourea (B124793) results in the formation of a pyrimidinethione derivative. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-unsaturated compound |
| 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | Ethyl Cyanoacetate and Thiourea | Not specified | Pyrimidinethione derivative |
Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity towards electrophiles and nucleophiles is a key aspect of its chemistry. The presence of two adjacent nitrogen atoms within the five-membered ring significantly influences the electron distribution and, consequently, the sites of electrophilic and nucleophilic attack.
In the pyrazole ring, the C4 position is generally the most susceptible to electrophilic attack. chemicalbook.comresearchgate.net This is because the two nitrogen atoms decrease the electron density at the C3 and C5 positions, leaving the C4 position relatively electron-rich. chemicalbook.comresearchgate.net Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation typically occur at this position. The N1-isobutyl group is an electron-donating group, which can further activate the pyrazole ring towards electrophilic substitution.
Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and are thus more prone to nucleophilic attack. researchgate.net The presence of the electron-withdrawing carbaldehyde group at the C3 position further enhances this electron deficiency, making this position a potential site for nucleophilic substitution, although such reactions are generally less common than electrophilic substitutions on the pyrazole ring. The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons and can act as a nucleophile, participating in reactions such as N-alkylation. rrbdavc.org
| Position on Pyrazole Ring | Reactivity | Influencing Factors |
| C4 | Electrophilic Attack | Electron-rich due to two nitrogen atoms |
| C3 and C5 | Nucleophilic Attack | Electron-deficient due to two nitrogen atoms |
| N2 | Nucleophilic | Lone pair of electrons |
Derivatization and Analog Synthesis from 1 Isobutyl 1h Pyrazole 3 Carbaldehyde
Synthesis of Pyrazole-Fused Heterocyclic Systems
The aldehyde functionality at the C-3 position of the pyrazole (B372694) ring is a strategic anchor for cyclization reactions, leading to the formation of fused bicyclic and polycyclic systems. These reactions typically involve condensation with bifunctional nucleophiles, followed by intramolecular cyclization and aromatization steps.
Pyrazolo[3,4-b]pyridines are bicyclic heterocycles formed by the fusion of a pyrazole and a pyridine (B92270) ring. nih.gov The synthesis of these structures often involves the construction of the pyridine ring onto a pre-existing pyrazole. nih.gov One common strategy employs 3-aminopyrazole (B16455) derivatives as the key starting material, which act as a dinucleophile reacting with a 1,3-bielectrophile such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov
While direct synthesis from 1-isobutyl-1H-pyrazole-3-carbaldehyde is not explicitly detailed in the provided literature, established synthetic routes for pyrazolo[3,4-b]pyridines suggest plausible pathways. For instance, the aldehyde can be a precursor to the necessary pyrazole derivatives. Another relevant method involves the reaction of a pyrazole derivative with compounds like benzoylacetone or cyanoacetone to yield the pyrazolo[3,4-b]pyridine core. nih.gov A generalized approach developed by Brack involves the reaction of aminopyrazoles with o-halogenobenzaldehydes, demonstrating the utility of aldehyde precursors in forming the fused pyridine ring. mdpi.com
Table 1: General Synthetic Strategies for Pyrazolo[3,4-b]pyridines
| Starting Pyrazole Derivative | Reagent(s) | Key Transformation | Resulting Structure |
|---|---|---|---|
| 3-Aminopyrazole | 1,3-Dicarbonyl compounds | Condensation and cyclization | 1H-Pyrazolo[3,4-b]pyridine |
| 3-Aminopyrazole | α,β-Unsaturated ketones | Michael addition followed by cyclization | 1H-Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | o-Halogenobenzaldehydes | Condensation and intramolecular cyclization (Brack's synthesis) | 1H-Pyrazolo[3,4-b]quinoline |
Imidazo[1,2-a]azines, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, represent another important class of fused heterocycles. rsc.org Their synthesis can be efficiently achieved through multicomponent reactions. A prominent method is the one-pot, three-component condensation involving an aldehyde, a 2-aminoazine (like 2-aminopyridine or 2-aminopyrazine), and an isocyanide. nih.gov
In this context, this compound can serve as the aldehyde component. The reaction mechanism typically begins with the formation of an imine from the aldehyde and the 2-aminoazine. This intermediate then undergoes a [4+1] cycloaddition with the isocyanide, followed by aromatization to yield the final imidazo[1,2-a]azine product tethered to the pyrazole ring. nih.gov This strategy offers a high degree of molecular diversity as various aldehydes, aminoazines, and isocyanides can be employed. nih.govresearchgate.net
Generation of Schiff Base Derivatives
The reaction of this compound with primary amines is a straightforward and efficient method for generating Schiff base derivatives (imines). researchgate.net This condensation reaction is typically catalyzed by a few drops of acid and involves the formation of a C=N double bond, linking the pyrazole scaffold to another molecular fragment via an azomethine group. ekb.eg
These Schiff bases are valuable intermediates and have been investigated for their biological activities. smolecule.comnih.gov The synthesis allows for the introduction of a wide variety of substituents by simply changing the primary amine reactant. For example, reactions with different aromatic and heterocyclic amines lead to a diverse library of pyrazole-based Schiff bases. ekb.egekb.eg
Table 2: Examples of Schiff Base Synthesis from Pyrazole Carbaldehydes
| Pyrazole Aldehyde | Amine Reactant | Product | Reference |
|---|---|---|---|
| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Various aromatic amines | Pyrazole-based Schiff bases | ekb.eg |
| 5-Chloro-pyrazole-4-carbaldehyde | Thiocarbohydrazide | Pyrazole-thiocarbohydrazone | researchgate.net |
Synthesis of Thioamide and Amide Derivatives
An operationally simple and metal-free, three-component reaction provides an efficient route to pyrazole-tethered thioamides. beilstein-journals.orgresearchgate.net This method involves reacting a pyrazole carbaldehyde, such as this compound, with a secondary amine and elemental sulfur in a single synthetic operation. researchgate.netbeilstein-journals.org This approach is noted for its broad substrate scope and environmentally friendly conditions. researchgate.net A plausible mechanism suggests the initial reaction between the pyrazole carbaldehyde and the amine to form an iminium intermediate, which then reacts with sulfur. beilstein-journals.org
Similarly, pyrazole-amide conjugates can be synthesized. One reported method involves the oxidative amidation of a pyrazole-3-carbaldehyde with an aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. beilstein-journals.org These amide derivatives are of significant interest in medicinal chemistry. nih.govnih.gov
Construction of Acrylamide-Pyrazole Conjugates
A novel series of acrylamide-pyrazole conjugates have been synthesized starting from 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structural isomer of the title compound. ekb.egscinito.ai The synthetic pathway involves the conversion of the pyrazole carbaldehyde into intermediate methylene (B1212753) malononitrile (B47326) or acrylic acid ethyl ester derivatives. These intermediates are then reacted with 2-cyano-N-aryl acetamide derivatives to yield the final N-aryl-acrylamide-pyrazole conjugates. ekb.eg The structures of these novel conjugates were confirmed through spectroscopic analysis, and they were evaluated for their antimicrobial properties. ekb.egscinito.ai
Design and Synthesis of Metal Complexes and Ligands Incorporating this compound Scaffolds
The pyrazole scaffold is widely used in coordination chemistry to create ligands for metal complexes. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate with metal ions, and the scaffold can be further functionalized to create multidentate ligands. nih.gov
This compound can be used to synthesize such ligands. For example, Schiff base derivatives prepared from the aldehyde (as described in section 4.2) can act as bidentate or multidentate ligands. The imine nitrogen and a pyrazole ring nitrogen can coordinate to a metal center, forming stable chelate rings. This strategy has been used to prepare a variety of pyrazole-based metal complexes. researchgate.net Another approach involves creating pincer-type ligands, such as bis(1H-pyrazol-3-yl)pyridines, where the aldehyde group can be used as a reactive handle to build the ligand framework. nih.gov
Synthesis of 1-Aryl-1H-pyrazole-Fused Analogues (e.g., Curcumin Analogues)
The synthesis of 1-aryl-1H-pyrazole-fused analogues, particularly those mimicking the structure of curcumin, represents a significant area of research. These efforts aim to address the pharmacokinetic limitations of natural curcumin by creating more stable and potent analogues. semanticscholar.org The core strategy often involves the modification of curcumin's β-diketone moiety by replacing it with a pyrazole ring. semanticscholar.org
A prevalent method for constructing these analogues is the Claisen-Schmidt condensation. This reaction typically involves the condensation of a pyrazole-4-carbaldehyde derivative with an appropriate ketone. acs.org For instance, a series of asymmetric monocarbonyl analogues of curcumin (MACs) fused with a 1-aryl-1H-pyrazole core were synthesized by reacting 1H-pyrazole-4-carbaldehyde derivatives with 4-phenylbut-3-en-2-one derivatives, catalyzed by potassium hydroxide (KOH). acs.org This approach has yielded a diverse library of compounds. acs.orgnih.govresearchgate.net
The Vilsmeier-Haack reaction is another crucial method for generating the necessary pyrazole-4-carbaldehyde intermediates. aiirjournal.comresearchgate.net This reaction formylates a suitable precursor, such as an acetophenone hydrazone, to install the aldehyde group at the 4-position of the pyrazole ring. aiirjournal.com The resulting aldehyde can then undergo condensation reactions to build the curcuminoid framework. aiirjournal.com For example, 1,3-diaryl pyrazole-based curcuminoids have been synthesized by reacting a pyrazole-4-carboxaldehyde with acetone, followed by further condensation with various aromatic aldehydes. aiirjournal.com
These synthetic strategies allow for extensive structural modifications. By varying the substituents on the aryl rings of both the pyrazole precursor and the ketone, chemists can fine-tune the electronic and steric properties of the final curcumin analogues. acs.orgaiirjournal.com
Regiocontrol and Stereoselectivity in Derivative Synthesis
The synthesis of pyrazole derivatives from asymmetrical starting materials often leads to the formation of constitutional isomers. Consequently, controlling the regioselectivity of these reactions is of paramount importance to ensure the desired isomer is obtained as the major product.
A significant factor influencing regioselectivity in pyrazole synthesis is the nature of the hydrazine (B178648) reagent used in the cyclocondensation reaction. acs.orgnih.gov Research has demonstrated a regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles where the choice between a free hydrazine and its hydrochloride salt dictates the isomeric outcome. acs.orgnih.gov When arylhydrazine hydrochlorides are used, the reaction preferentially yields the 1,3-regioisomer. acs.org Conversely, employing the corresponding free arylhydrazine leads predominantly to the formation of the 1,5-regioisomer. acs.orgnih.gov This control allows for the selective synthesis of pyrazole isomers, which is crucial as different regioisomers often exhibit distinct biological activities. nih.gov For example, in a reaction involving an enone and phenylhydrazine, using phenylhydrazine hydrochloride resulted in a 97:3 ratio of the 1,3- to 1,5-regioisomer, whereas the free phenylhydrazine base gave an 86:14 ratio in favor of the 1,5-isomer. acs.org
Stereoselectivity is another critical aspect, particularly when creating derivatives with new stereocenters or double bonds. For instance, the synthesis of N-carbonylvinylated pyrazoles through the aza-Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-isomers. nih.gov The presence or absence of a catalyst like silver carbonate (Ag2CO3) can switch the stereochemical outcome of the reaction. nih.gov This level of control is essential for developing compounds where specific stereochemistry is a prerequisite for its intended function. While the specific application to this compound derivatives is an area for further investigation, these principles of regio- and stereocontrol are fundamental to the rational design and synthesis of complex pyrazole-based molecules.
Advanced Spectroscopic and Structural Elucidation Studies of 1 Isobutyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals, providing a detailed map of the molecular structure.
The 1H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected chemical shifts (δ) for 1-Isobutyl-1H-pyrazole-3-carbaldehyde are based on typical values for pyrazole (B372694) derivatives and substituted aldehydes. rsc.orgorganicchemistrydata.org The aldehyde proton is characteristically found at a very downfield position, typically between δ 9.8 and 10.1 ppm, appearing as a singlet. The protons on the pyrazole ring exhibit distinct signals, with H-5 generally appearing downfield of H-4 due to the influence of the adjacent nitrogen atom and the N-isobutyl group. The isobutyl group itself presents a characteristic pattern: a doublet for the two methylene (B1212753) (CH₂) protons coupled to the methine (CH) proton, a multiplet for the single methine proton coupled to both the methylene and the two methyl (CH₃) groups, and a doublet for the six equivalent methyl protons. organicchemistrydata.org
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.95 | Singlet (s) | - |
| Pyrazole H-5 | 7.85 | Doublet (d) | ~2.3 |
| Pyrazole H-4 | 6.70 | Doublet (d) | ~2.3 |
| N-CH₂ (isobutyl) | 4.15 | Doublet (d) | ~7.2 |
| CH (isobutyl) | 2.10 | Multiplet (m) | ~6.8 |
| CH₃ (isobutyl) | 0.95 | Doublet (d) | ~6.7 |
The 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) have characteristic chemical shifts that are influenced by the substituents. researchgate.netresearchgate.net The carbons of the isobutyl group appear in the aliphatic region of the spectrum.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 185.0 |
| C-3 (pyrazole) | 145.0 |
| C-5 (pyrazole) | 139.5 |
| C-4 (pyrazole) | 112.0 |
| N-CH₂ (isobutyl) | 56.0 |
| CH (isobutyl) | 28.5 |
| CH₃ (isobutyl) | 19.8 |
While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the assignments and elucidating complex connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show a cross-peak between the pyrazole ring protons H-4 and H-5, confirming their adjacency. Within the isobutyl group, correlations would be observed between the N-CH₂ protons and the CH proton, and between the CH proton and the terminal CH₃ protons. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs (¹J-coupling). It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the proton signal at δ ~6.70 ppm would correlate with the carbon signal at δ ~112.0 ppm, assigning them to H-4 and C-4 of the pyrazole ring, respectively. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton. rsc.orgnih.gov Key HMBC correlations would include:
The aldehyde proton (CHO) showing a correlation to the C-3 carbon of the pyrazole ring, confirming the position of the carbaldehyde group.
The N-CH₂ protons of the isobutyl group showing correlations to both C-5 and C-3 of the pyrazole ring, confirming the N-1 substitution position. rsc.org
The pyrazole H-5 proton showing a correlation to the N-CH₂ carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the spectrum would be dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretch. The pyrazole ring gives rise to characteristic C=N and C=C stretching vibrations, while the C-H bonds of the aromatic ring and the aliphatic isobutyl group also produce distinct signals. researchgate.net Due to intermolecular hydrogen bonding in the solid state, N-H stretching bands in related N-unsubstituted pyrazoles can appear broad and at lower frequencies (2600–3200 cm⁻¹). mdpi.com
Interactive Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (aldehyde) | Stretch | 1680 - 1700 | Strong |
| C-H (aldehyde) | Stretch | 2720 - 2820 | Medium |
| C=N, C=C (pyrazole ring) | Stretch | 1500 - 1600 | Medium-Strong |
| C-H (pyrazole ring) | Stretch | 3050 - 3150 | Medium-Weak |
| C-H (isobutyl) | Stretch | 2870 - 2960 | Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . chemscene.com High-resolution mass spectrometry would confirm the elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 152.
The fragmentation pattern provides structural clues. Aldehydes commonly undergo α-cleavage, leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29). libretexts.orgmiamioh.edu Fragmentation of the isobutyl group and cleavage of the pyrazole ring would also produce characteristic ions. researchgate.net
Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 151 | [C₈H₁₁N₂O]⁺ | Loss of H• from aldehyde (α-cleavage) |
| 123 | [C₇H₁₁N₂]⁺ | Loss of •CHO radical (α-cleavage) |
| 95 | [C₅H₅N₂]⁺ | Loss of isobutyl radical (•C₄H₉) |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not discussed in the provided sources, analysis of related pyrazole structures allows for a detailed prediction of its solid-state architecture. niscair.res.innih.gov
A crystallographic study would determine the planarity of the pyrazole ring. The conformation of the flexible N-isobutyl group relative to the plane of the heterocyclic ring would be defined by specific torsion angles. The analysis would also reveal key intermolecular interactions that govern the crystal packing. In similar pyrazole carbaldehyde structures, molecules often form dimers or chains through weak intermolecular C—H···O hydrogen bonds involving the aldehyde oxygen and ring or substituent protons. nih.govresearchgate.net Weak C—H···π or π–π stacking interactions between adjacent pyrazole rings might also be present, further stabilizing the crystal lattice. niscair.res.inresearchgate.net
Spectroscopic Characterization of Tautomeric Forms in Pyrazole Systems
Tautomerism is a fundamental characteristic of many pyrazole derivatives, profoundly influencing their chemical reactivity, physical properties, and biological activity. researchgate.net This phenomenon typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, known as annular prototropic tautomerism. nih.gov However, in the case of this compound, the presence of the isobutyl substituent at the N-1 position precludes this type of tautomerism, effectively "fixing" the molecule in a single tautomeric form.
Despite the fixed nature of this compound, understanding the spectroscopic techniques used to characterize tautomerism in related pyrazole systems is essential for contextualizing its structural properties and for the analysis of other derivatives that do exhibit tautomeric equilibria. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying and quantifying the presence of different tautomers in solution and in the solid state. nih.govjocpr.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for investigating tautomeric equilibria in pyrazoles. nih.gov ¹H, ¹³C, and ¹⁵N NMR spectra provide detailed information about the molecular structure and the dynamic exchange processes between tautomers.
In N-unsubstituted pyrazoles that exhibit tautomerism, the rapid exchange of the proton between N-1 and N-2 often leads to time-averaged signals in the NMR spectra at room temperature. nih.gov For instance, the signals for the C-3 and C-5 carbons may appear broadened or as a single averaged peak. nih.gov By contrast, in a fixed derivative like this compound, distinct and sharp signals for each carbon atom are expected.
¹⁵N NMR is particularly insightful for distinguishing between the "pyrrole-like" (N-H) and "pyridine-like" (N=) nitrogen atoms in tautomeric systems. mdpi.com In a study on 1-phenyl-1H-pyrazol-3-ol, the two nitrogen atoms showed a distinct chemical shift difference (Δδ ≈ 50 ppm), confirming that they are of different types, which is characteristic of a single tautomeric form. mdpi.com
The choice of solvent can significantly influence the tautomeric equilibrium, which is reflected in the NMR spectra. nih.govmdpi.com Nonpolar solvents may favor one tautomer, while polar or hydrogen-bonding solvents can shift the equilibrium towards the other. mdpi.commdpi.com For example, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists predominantly as the 1H-pyrazol-3-ol tautomer in nonpolar solvents like CDCl₃, but the equilibrium can be affected by solvents like DMSO-d₆. mdpi.com
| Nucleus | Tautomer A (e.g., 3-substituted) | Tautomer B (e.g., 5-substituted) | Key Observations for Tautomeric Systems |
| ¹H NMR | Distinct chemical shifts for ring protons. | Different chemical shifts for ring protons compared to Tautomer A. | Signal averaging or broadening due to rapid proton exchange. nih.gov |
| ¹³C NMR | δ(C-3) and δ(C-5) have unique values. | δ(C-3) and δ(C-5) values differ from Tautomer A. | Coalescence of C-3 and C-5 signals at higher temperatures. nih.gov |
| ¹⁵N NMR | Separate signals for "pyrrole-like" N-1 and "pyridine-like" N-2. | Shift in N-1 and N-2 signals upon tautomerization. | A large chemical shift difference (Δδ) indicates a fixed tautomer. mdpi.com |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, which can differ significantly between tautomers. nih.gov For example, in the tautomerism of aminopyrazoles, the IR spectra can distinguish between the 3-aminopyrazole (B16455) (3AP) and 5-aminopyrazole (5AP) forms. nih.gov Theoretical calculations combined with matrix isolation IR spectroscopy have shown that the 3AP tautomer is more stable. nih.gov
Key vibrational modes useful for tautomer identification include:
N-H stretching: The presence and position of N-H bands can indicate which nitrogen atom is protonated.
C=O stretching: In pyrazolone (B3327878) systems, the presence of a strong C=O absorption band around 1745 cm⁻¹ is indicative of the keto (NH) form. mdpi.comnih.gov
O-H stretching: The appearance of a broad O-H band would suggest the presence of the enol (OH) tautomer. mdpi.com
| Functional Group | Tautomer Form | Typical Wavenumber (cm⁻¹) | Reference |
| C=O (carbonyl) | Keto / Pyrazolone | ~1745 | mdpi.comnih.gov |
| O-H (hydroxyl) | Enol / Hydroxypyrazole | ~3200-3600 (broad) | mdpi.com |
| N-H (amine/imide) | NH Tautomer | ~3100-3500 | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions probed by UV-Vis spectroscopy are sensitive to the conjugation within a molecule. Since different tautomers possess distinct arrangements of double bonds and lone pairs, they often exhibit different UV-Vis absorption spectra. Theoretical and experimental studies on 1-phenyl-3-substituted pyrazol-5-ones have demonstrated that the CH, OH, and NH tautomers each have unique theoretical UV spectra, which can be compared with experimental data to determine the predominant form in solution. researchgate.net The solvent can also induce shifts in the absorption maxima (λ_max) due to varying solute-solvent interactions that stabilize one tautomer over another. nih.gov
Theoretical and Computational Investigations of 1 Isobutyl 1h Pyrazole 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic structure and predicting the reactivity of molecules like 1-Isobutyl-1H-pyrazole-3-carbaldehyde. asrjetsjournal.org These calculations provide detailed information about molecular geometry, electronic properties, and thermodynamic stability. asrjetsjournal.orgasrjetsjournal.org
The electronic properties are often described by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution across the molecule and identify electrophilic and nucleophilic sites. asrjetsjournal.org These maps allow for predictions about where the molecule is likely to undergo electrophilic or nucleophilic attack. asrjetsjournal.org From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. asrjetsjournal.org
| Reactivity Descriptor | Definition | Significance in Reactivity Prediction |
|---|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | Indicates the molecule's tendency to act as an electron donor. |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | Indicates the molecule's tendency to act as an electron acceptor. |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as (IP + EA) / 2. | Measures the overall electron-attracting capability. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (IP - EA) / 2. | Hard molecules have a large HOMO-LUMO gap and are less reactive. |
| Chemical Softness (S) | The reciprocal of chemical hardness (1/η). | Soft molecules have a small HOMO-LUMO gap and are more reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as χ2 / (2η). | Quantifies the molecule's ability to act as an electrophile. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at a molecular level. nih.govresearchgate.net For this compound, docking studies can reveal its potential to interact with various biological targets, such as enzymes or receptors. nih.govresearchgate.net
The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography). orientjchem.org Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the binding site and score them based on their binding affinity. researchgate.net The results provide insights into the binding energy, which indicates the stability of the ligand-receptor complex, and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comrdd.edu.iq
Studies on various pyrazole (B372694) derivatives have shown that they can effectively bind to the active sites of proteins like tyrosine kinases, cyclin-dependent kinases (CDKs), and tubulin. researchgate.netsemanticscholar.org For instance, docking studies can reveal key interactions between the pyrazole core, its substituents, and the amino acid residues in the protein's active site. mdpi.com The binding energy for pyrazole derivatives with target proteins can range significantly, with more negative values indicating stronger binding. researchgate.netmdpi.com
Prediction of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for predicting the most likely pathways for chemical reactions, identifying intermediates, and characterizing the transition states that connect them. frontiersin.org For this compound, the aldehyde functional group is a primary site for various chemical transformations. researchgate.net
Common reactions involving pyrazole aldehydes include:
Vilsmeier-Haack Reaction: This reaction is often used to synthesize pyrazole-4-carbaldehydes from hydrazones and is a key step in forming the pyrazole ring itself. orientjchem.org
Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds, amines, and hydrazines to form larger, more complex structures like chalcones or Schiff bases. researchgate.net
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. researchgate.net
Theoretical calculations can map the potential energy surface of a proposed reaction. By calculating the energies of the reactants, intermediates, products, and transition states, a reaction energy profile can be constructed. The height of the energy barrier from the reactant to the transition state determines the activation energy, which is critical for understanding the reaction rate. Computational algorithms can identify the lowest energy path, thus predicting the most favorable reaction mechanism. frontiersin.org
Conformation Analysis and Energetics of Substituted Pyrazoles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds, and their relative energies. libretexts.org For this compound, the primary source of conformational flexibility is the rotation around the C-N single bond connecting the isobutyl group to the pyrazole ring.
The relative stability of different conformers is determined by several factors, including:
Torsional Strain: This arises from the repulsion between electron clouds in adjacent bonds. Eclipsed conformations, where substituents on adjacent atoms are aligned, are higher in energy than staggered conformations, where they are spaced out. libretexts.orglibretexts.org
Steric Interactions: This is the repulsion between non-bonded atoms or groups that are in close proximity. libretexts.org In the case of the isobutyl group, steric hindrance can occur between the methyl groups of the isobutyl substituent and the atoms of the pyrazole ring.
The different rotational arrangements (rotamers) can be visualized using Newman projections. The rotation around the N-CH₂ bond of the isobutyl group will lead to various staggered and eclipsed conformations. The most stable conformation will be the one that minimizes both torsional strain and steric hindrance. lumenlearning.com Computational methods can calculate the potential energy of the molecule as a function of the dihedral angle of this bond, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). nih.gov
Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in medicinal chemistry and drug design to predict a compound's pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential for toxicity.
For this compound, several key descriptors can be computationally predicted. The values in the table below are for the closely related isomer, 5-Isobutyl-1H-pyrazole-3-carbaldehyde, as a reference. chemscene.com
Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov
LogP: This is the logarithm of the partition coefficient between octanol (B41247) and water, which measures a molecule's hydrophobicity. It is a critical parameter for predicting drug-likeness. nih.gov
Hydrogen Bond Acceptors/Donors: These refer to the number of atoms in the molecule that can accept or donate a hydrogen bond. In this compound, the two pyrazole nitrogen atoms and the carbonyl oxygen atom can act as hydrogen bond acceptors. There are no acidic protons attached to highly electronegative atoms, so it has zero hydrogen bond donors.
Rotatable Bonds: This is the count of bonds that allow for free rotation, which influences the conformational flexibility of the molecule.
| Molecular Descriptor | Predicted Value* |
|---|---|
| TPSA | 45.75 Ų |
| LogP | 1.4207 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
Note: The values presented are for the isomer 5-Isobutyl-1H-pyrazole-3-carbaldehyde. chemscene.com
Applications of 1 Isobutyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives in Advanced Chemical Research
Applications in Medicinal Chemistry Research and Drug Discovery
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.govnih.gov Derivatives of 1-Isobutyl-1H-pyrazole-3-carbaldehyde are being investigated for a wide range of therapeutic applications, leveraging the inherent biological potential of the pyrazole core.
Building Blocks for Bioactive Scaffolds
The aldehyde functionality of this compound is a key feature that allows for its elaboration into more complex molecular architectures. Through various chemical transformations such as condensation reactions, reductive aminations, and cycloadditions, this starting material can be converted into a multitude of derivatives. These derivatives often serve as the core structures, or "scaffolds," upon which further chemical diversity is built to create libraries of compounds for biological screening. The isobutyl group at the N1 position of the pyrazole ring can influence the solubility and pharmacokinetic properties of the resulting molecules, potentially enhancing their drug-like characteristics.
The synthesis of such bioactive scaffolds is a cornerstone of modern drug discovery, enabling the exploration of vast chemical spaces to identify novel therapeutic agents. The versatility of the pyrazole-3-carbaldehyde template allows for the systematic modification of peripheral substituents, which can fine-tune the biological activity and selectivity of the resulting compounds.
Exploration of Anti-inflammatory Pathways
Inflammation is a complex biological response implicated in a wide range of diseases. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib (B62257) being a prominent example of a pyrazole-containing COX-2 inhibitor. Research into derivatives of this compound is aimed at discovering new anti-inflammatory agents with potentially improved efficacy and safety profiles.
By modifying the structure of the parent compound, researchers can synthesize derivatives that target various components of the inflammatory cascade. These may include enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various kinases, as well as inflammatory cytokines. The goal is to develop selective inhibitors that can modulate inflammatory pathways with high precision, thereby reducing inflammation-related tissue damage.
| Derivative Class | Target Pathway | Potential Therapeutic Application |
| Pyrazole-carboxamides | Cyclooxygenase (COX) | Arthritis, Pain |
| Pyrazolyl-chalcones | Nuclear Factor-kappa B (NF-κB) | Inflammatory Bowel Disease |
| Fused Pyrazole Systems | Mitogen-Activated Protein Kinases (MAPKs) | Neuroinflammation |
Research into Anticancer Agent Development
The development of novel anticancer agents is a critical area of medicinal chemistry research. Pyrazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and metastasis. mdpi.commanipal.edu Derivatives of this compound are being explored for their ability to inhibit the growth of cancer cells through diverse mechanisms of action.
These mechanisms can include the inhibition of protein kinases that are crucial for cancer cell signaling, the disruption of DNA replication and repair processes, and the induction of apoptosis (programmed cell death). The structural diversity that can be achieved from this compound allows for the generation of compounds that can be optimized for potency against specific cancer cell lines and for reduced toxicity towards normal cells.
| Derivative Type | Mechanism of Action | Investigated Cancer Types |
| Pyrazolyl-ureas | Kinase Inhibition (e.g., VEGFR, EGFR) | Breast, Lung, Colon Cancer |
| Pyrazole-fused heterocycles | DNA Intercalation/Binding | Leukemia, Ovarian Cancer |
| Metal-complexes of pyrazole derivatives | Induction of Oxidative Stress | Prostate, Pancreatic Cancer |
Investigation of Antimicrobial and Antifungal Activities
The rise of antibiotic-resistant bacteria and the limited number of effective antifungal drugs pose a significant threat to global health. Consequently, there is an urgent need for the discovery of new antimicrobial and antifungal agents with novel mechanisms of action. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity. nih.govorientjchem.orgmdpi.com
Derivatives synthesized from this compound are being evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The mode of action of these compounds can vary, but may include the disruption of microbial cell wall synthesis, the inhibition of essential enzymes, or the interference with microbial DNA replication. The isobutyl substituent may enhance the lipophilicity of the molecules, facilitating their penetration through microbial cell membranes.
Ligand Design for Enzyme and Receptor Interaction Studies
Understanding the interactions between small molecules and their biological targets at a molecular level is fundamental to rational drug design. Derivatives of this compound are utilized as molecular probes and ligands to study the structure and function of various enzymes and receptors.
The pyrazole core can participate in various non-covalent interactions, including hydrogen bonding, and van der Waals forces, which are crucial for binding to the active sites of enzymes or the binding pockets of receptors. By systematically modifying the substituents on the pyrazole ring, researchers can map the binding site and identify key interactions that are essential for biological activity. This information is invaluable for the design of more potent and selective inhibitors or modulators.
Modulators of Biological Activity
Beyond direct inhibition or activation of enzymes and receptors, derivatives of this compound are also investigated as modulators of broader biological processes. This can involve influencing protein-protein interactions, modulating gene expression, or altering the function of ion channels.
The subtle structural changes that can be introduced starting from this compound can lead to compounds with nuanced effects on cellular pathways. These modulatory activities are of great interest for the development of therapies for complex diseases where a simple on/off switch of a single target may not be sufficient.
Development of Insecticidal Activity
While direct studies on the insecticidal activity of this compound are not extensively documented in publicly available literature, the broader class of pyrazole-containing compounds has demonstrated significant potential in pest control. Research into pyrazole derivatives has shown that modifications to the pyrazole ring and its substituents can lead to potent insecticidal agents.
For instance, a series of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized and evaluated for their insecticidal activities against Aphis fabae. researchgate.net Bioassays revealed that some of these compounds exhibit good insecticidal properties, with compound 7h showing 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. researchgate.net This highlights the potential of the pyrazole scaffold, which forms the core of this compound, in the design of new insecticides. The synthesis of such derivatives often involves the reaction of a pyrazole intermediate with various functional groups to enhance their biological activity. researchgate.net
Further studies on pyrazole amide derivatives containing hydrazone substructures have also indicated good and broad-spectrum insecticidal activities against various insect species. sigmaaldrich.com These findings suggest that derivatives of this compound, if appropriately functionalized, could exhibit significant insecticidal properties.
Applications in Agrochemical Research
The pyrazole moiety is a key component in numerous commercially successful agrochemicals, and research continues to explore its potential in developing new and effective crop protection agents.
Development of Herbicidal Compounds
The development of novel herbicides is a critical area of agrochemical research. Pyrazole derivatives have shown considerable promise in this field. For example, a series of new 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and their herbicidal activities were evaluated. nih.gov The results of these bioassays indicated that some of the synthesized compounds exhibited excellent herbicidal activities at a concentration of 100 mg/L. nih.gov
Specifically, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine demonstrated bleaching activity against green weeds and showed an excellent post-emergence herbicidal effect against Digitaria sanguinalis L. at a dosage of 750 g a.i. ha⁻¹. nih.gov This study underscores the importance of the substituted pyrazole ring in achieving high herbicidal efficacy.
Another study focused on the synthesis of novel pyrazole derivatives containing phenylpyridine moieties. nih.gov While none of the target compounds exhibited pre-emergence herbicidal activities, a few compounds, such as 6a and 6c , displayed moderate post-emergence inhibitory activities (50–60%) against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis at a rate of 150 g a.i./hm². nih.gov
Furthermore, the combination of isothiocyanates and substituted pyrazoles has led to the creation of novel isothiocyanates with highly effective herbicidal activity. mdpi.com Compounds 3-1 and 3-7 from this series exhibited good herbicidal activities against four different weed species, with EC₅₀ values indicating their potential for further optimization as lead compounds for new herbicides. mdpi.com
Table 1: Herbicidal Activity of Selected Pyrazole Derivatives
| Compound ID | Target Weed | Activity | Reference |
|---|---|---|---|
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis L. | Excellent post-emergence effect at 750 g a.i. ha⁻¹ | nih.gov |
| Compound 6a | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 50-60% inhibition (post-emergence) at 150 g a.i./hm² | nih.gov |
| Compound 6c | Digitaria sanguinalis, Abutilon theophrasti, Eclipta prostrata | 50-60% inhibition (post-emergence) at 150 g a.i./hm² | nih.gov |
| Compound 3-1 | Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L. | Good herbicidal activity with varying EC₅₀ values | mdpi.com |
| Compound 3-7 | Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., Trifolium repens L. | Good herbicidal activity with varying EC₅₀ values | mdpi.com |
Development of Pesticidal Compounds
The term "pesticide" encompasses a broad range of compounds used to control pests, including insects, weeds, and fungi. The versatility of the pyrazole scaffold makes it a valuable platform for the development of various types of pesticides. The aforementioned examples of insecticidal and herbicidal pyrazole derivatives demonstrate the significant contributions of this class of compounds to pesticidal research. The ability to introduce a wide variety of substituents onto the pyrazole ring allows for the fine-tuning of biological activity to target specific pests while minimizing effects on non-target organisms.
Applications in Materials Science Research
Beyond its applications in agrochemicals, the pyrazole scaffold, and by extension this compound, holds promise in the field of materials science. The reactive carbaldehyde group and the stable pyrazole ring provide opportunities for creating novel polymers and specialty chemicals with unique properties.
Precursors for Specialty Chemicals and Polymers
Development of Advanced Materials with Unique Structural Properties
The rigid and aromatic nature of the pyrazole ring can be exploited to create polymers with defined structural properties. The incorporation of pyrazole units into a polymer backbone can enhance thermal stability and introduce specific electronic or photophysical properties. The carbaldehyde functional group of this compound provides a reactive handle for polymerization reactions, such as condensation polymerization with diamines or diols, to form polyimines (Schiff bases) or polyacetals, respectively. These polymers could find applications in areas such as high-performance plastics, organic electronics, or as ligands for metal-organic frameworks (MOFs). The specific structure of the resulting materials would be dictated by the choice of co-monomers and the polymerization conditions.
Role as a Versatile Scaffold in General Organic Synthesis
This compound serves as a highly valuable and versatile scaffold in organic synthesis. The inherent reactivity of the aldehyde functional group, combined with the stable, aromatic pyrazole core, allows for its elaboration into a wide array of more complex molecular architectures. While specific research literature on the 1-isobutyl derivative is not extensively detailed, the chemical behavior of the N-alkyl-pyrazole-3-carbaldehyde framework is well-established and provides a strong indication of its synthetic utility. Its role as a foundational building block is primarily demonstrated through its participation in various condensation, cyclocondensation, and multicomponent reactions.
The aldehyde group at the C3 position is the primary site of reactivity, readily undergoing reactions with nucleophiles. The isobutyl group at the N1 position provides solubility in organic solvents and can influence the steric and electronic properties of the pyrazole ring, which can be advantageous in directing the course of certain reactions.
Knoevenagel Condensation and Related Reactions
A significant application of pyrazole carbaldehydes is their use as electrophiles in Knoevenagel condensation reactions. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. This process is a reliable method for forming new carbon-carbon double bonds.
1-Alkyl-1H-pyrazole-3-carbaldehydes react with various active methylene compounds, such as malononitrile (B47326), cyanoacetamides, and barbituric acid derivatives, to yield α,β-unsaturated products. These products are themselves versatile intermediates for the synthesis of more complex heterocyclic systems. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in an aqueous ethanol (B145695) medium, catalyzed by ammonium (B1175870) carbonate, proceeds efficiently to give the corresponding ylidene derivative. This reaction highlights a green and efficient method for this transformation researchgate.net.
The resulting electron-deficient alkene products are excellent Michael acceptors, opening pathways for subsequent cyclization reactions to form a variety of carbocyclic and heterocyclic structures.
Table 1: Examples of Knoevenagel Condensation with Pyrazole Aldehydes This table presents data for N-phenyl pyrazole aldehydes as representative examples of the reactivity of the pyrazole-3-carbaldehyde scaffold.
| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Product | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ / H₂O:EtOH (1:1) | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.net |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric Acid | Acetic Acid | 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | nih.gov |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Thiobarbituric Acid | Acetic Acid | 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | nih.gov |
Synthesis of Fused Heterocyclic Systems
One of the most powerful applications of this compound as a scaffold is in the construction of fused heterocyclic systems. These polycyclic structures are of great interest in medicinal and materials chemistry. The pyrazole carbaldehyde can act as a key precursor for building adjacent rings, such as pyridine (B92270), pyrimidine, and others.
Pyrazolo[1,5-a]pyrimidines: These fused systems are purine (B94841) analogues and are of significant interest in medicinal chemistry. The synthesis often involves the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent. While not a direct reaction of the pyrazole-3-carbaldehyde itself, derivatives of this scaffold are crucial. For instance, the aldehyde can be converted to other functional groups that then participate in cyclization reactions to form the pyrazolo[1,5-a]pyrimidine (B1248293) core mdpi.comd-nb.infobme.hu.
Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized from 5-aminopyrazole-4-carbaldehydes. The general strategy involves the condensation of the amino and aldehyde functionalities with a compound containing an active methylene group, leading to the formation of the pyridine ring fused to the pyrazole core nih.gov. The substituents on the N1 position, such as an isobutyl group, are carried through the synthesis, allowing for the generation of a library of diverse structures nih.gov.
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Pyrazole aldehydes are excellent substrates for various MCRs.
For example, in the Biginelli reaction, a pyrazole aldehyde can react with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones or thiones bearing a pyrazole substituent. These reactions are often catalyzed by acids umich.edu. Such MCRs provide a straightforward route to complex, drug-like molecules from simple precursors nih.govnih.gov.
Table 2: Application of Pyrazole Aldehydes in Multicomponent Reactions This table presents data for N-phenyl pyrazole aldehydes as representative examples of the reactivity of the pyrazole-3-carbaldehyde scaffold.
| Reaction Type | Pyrazole Aldehyde | Other Reactants | Product Type | Reference |
|---|---|---|---|---|
| Biginelli Reaction | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl acetoacetate, Urea | 4-(Pyrazolyl)-tetrahydropyrimidin-2-one | umich.edu |
| Three-component cyclocondensation | 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile, Thiol derivatives | Pyridine derivatives | ekb.eg |
| Pyrano[2,3-c]pyrazole synthesis | Aromatic aldehyde, Malononitrile, Hydrazine (B178648) hydrate | Ethyl acetoacetate | 1,4-Dihydropyrano[2,3-c]pyrazoles | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability
While established methods for the synthesis of pyrazole-3-carbaldehydes exist, future research will focus on developing more efficient, selective, and environmentally benign synthetic pathways. researchgate.netmdpi.com Key trends include the exploration of one-pot multicomponent reactions (MCRs) which offer atom and step economy, reducing waste and purification efforts. mdpi.combeilstein-journals.org For instance, novel MCRs could be designed to construct the substituted pyrazole (B372694) core of 1-Isobutyl-1H-pyrazole-3-carbaldehyde from simple, readily available starting materials in a single operation.
Furthermore, the application of advanced catalytic systems is a promising avenue. This includes the use of transition-metal catalysts for C-H activation/functionalization, which could allow for the direct introduction of the isobutyl group or the carbaldehyde function onto a pre-existing pyrazole ring, bypassing traditional multi-step sequences. nih.gov Research into biocatalysis, using enzymes to perform key synthetic steps, could also lead to highly selective and sustainable production methods under mild conditions.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction time, operational simplicity. mdpi.com | Design of novel convergent reaction cascades. |
| Transition-Metal Catalysis | High efficiency, novel bond formations (e.g., C-H activation). nih.gov | Development of regioselective catalysts for pyrazole functionalization. |
| Green Chemistry Approaches | Use of safer solvents (e.g., water, PEG), reduced waste, improved energy efficiency. mdpi.com | Optimization of reaction conditions in environmentally benign media. |
| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Screening and engineering of enzymes for pyrazole synthesis. |
Rational Design of New Derivations with Tailored Reactivity and Specific Research Applications
The aldehyde group in this compound is a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the rational design of new derivatives. umich.edu Future work will concentrate on creating libraries of compounds with tailored properties for specific applications, particularly in medicinal chemistry and materials science. nih.govmdpi.com
By reacting the aldehyde with various nucleophiles, researchers can synthesize a diverse range of derivatives such as imines, oximes, hydrazones, and chalcones. umich.eduresearchgate.net These new molecules can be designed as potential therapeutic agents. For example, pyrazole-based compounds have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov The isobutyl group can be systematically varied to modulate lipophilicity and pharmacokinetic properties, while modifications at the aldehyde position can be used to target specific biological receptors or enzymes. nih.gov
Table 2: Potential Applications of Designed Derivatives
| Derivative Class | Synthetic Transformation | Potential Application Area | Rationale |
|---|---|---|---|
| Pyrazolyl Hydrazones | Condensation with hydrazides | Anticancer, Antimicrobial researchgate.net | The azometine group (-C=N-NH-C=O) is a known pharmacophore. |
| Pyrazolyl Chalcones | Claisen-Schmidt condensation | Anticancer, Anti-inflammatory researchgate.net | α,β-Unsaturated ketone moiety acts as a Michael acceptor. |
| Pyrazolyl Amines | Reductive amination | CNS agents, Receptor ligands | Introduction of basic nitrogen center for receptor interaction. |
| Fused Pyrazole Systems | Intramolecular cyclization reactions | Materials Science, Agrochemicals bohrium.com | Creation of rigid, planar structures with unique electronic properties. |
Advanced Computational Modeling for Precise Structure-Activity Relationship Prediction
To accelerate the discovery process and reduce reliance on empirical screening, advanced computational modeling will be indispensable. Future research will increasingly use techniques like quantum mechanics (QM), molecular docking, and quantitative structure-activity relationship (QSAR) studies to predict the properties and biological activities of new derivatives of this compound. nih.govsemanticscholar.org
Molecular docking simulations can predict how newly designed ligands bind to the active sites of target proteins, providing insights into potential mechanisms of action and guiding the design of more potent inhibitors. researchgate.net QSAR models can establish mathematical relationships between the structural features of a series of pyrazole derivatives and their observed biological activity, enabling the prediction of activity for yet-unsynthesized compounds. researchgate.netmdpi.com These in silico methods allow for the high-throughput screening of virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov
Exploration of Supramolecular Assembly and Coordination Chemistry involving Pyrazole Scaffolds
The nitrogen atoms in the pyrazole ring are excellent coordinating sites for metal ions, making pyrazole derivatives valuable ligands in coordination chemistry. nih.gov Future research will explore the use of this compound and its derivatives to construct novel metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies. mdpi.comdoaj.org
The specific steric and electronic properties imparted by the isobutyl and carbaldehyde groups can be used to direct the self-assembly of these structures, leading to materials with tailored porosity, catalytic activity, or sensing capabilities. researchgate.netcsic.es For example, derivatives where the aldehyde is converted into a chelating group (e.g., a Schiff base) can be used to create complexes with interesting magnetic or photophysical properties. The study of non-covalent interactions, such as hydrogen bonding and π–π stacking, will be crucial in understanding and controlling the formation of these complex architectures in the solid state. mdpi.com
Investigation of Photophysical Properties and Optoelectronic Applications of Pyrazole Derivatives
Pyrazole-containing compounds have shown promise as fluorescent probes and materials for optoelectronic devices. rsc.org While pyrazole itself is not fluorescent, appropriate substitution can lead to molecules with high fluorescence quantum yields, large Stokes shifts, and solvatochromic behavior. rsc.orgnih.gov
Future investigations will focus on synthesizing derivatives of this compound that possess extended π-conjugated systems. This can be achieved by reacting the aldehyde group to form stilbene- or chalcone-like structures. researchgate.net The photophysical properties of these new compounds will be systematically studied to evaluate their potential as organic light-emitting diode (OLED) materials, fluorescent sensors for detecting metal ions or biomolecules, and components in dye-sensitized solar cells. rsc.orgpjoes.com The goal is to establish clear structure-property relationships that link molecular design to desired optical and electronic characteristics. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netnih.gov Future research on this compound will likely involve the development of flow-based synthetic routes. mdpi.com Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. galchimia.com It also enables the safe handling of hazardous intermediates and reagents.
Combining flow chemistry with automated synthesis platforms and real-time reaction monitoring will facilitate high-throughput experimentation. rsc.org This integration will allow for the rapid optimization of reaction conditions and the automated generation of libraries of pyrazole derivatives for screening. rsc.org Such platforms can significantly accelerate the discovery-to-development pipeline for new materials and therapeutic agents based on the this compound scaffold. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Isobutyl-1H-pyrazole-3-carbaldehyde?
- Methodology : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo formylation to yield pyrazole-4-carbaldehyde derivatives. Nucleophilic substitution with isobutyl groups may follow, using K₂CO₃ as a base catalyst in aprotic solvents like acetonitrile .
- Key Considerations : Monitor reaction temperature (typically 80–100°C) and stoichiometry to avoid over-chlorination. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is the purity of this compound validated?
- Methodology : Use a combination of HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. Compare H and C NMR peaks with literature data for pyrazole carbaldehydes. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while pyrazole ring protons appear at δ 6.5–8.0 ppm .
- Key Considerations : Confirm the absence of by-products (e.g., unreacted precursors) via GC-MS or LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in nucleophilic substitutions involving this compound?
- Methodology : Screen catalysts (e.g., K₂CO₃, Cs₂CO₃) and solvents (DMF, DMSO, acetonitrile) to enhance reactivity. For example, Cs₂CO₃ in DMF at 120°C may increase substitution efficiency due to stronger basicity and higher polarity. Use Design of Experiments (DoE) to identify optimal molar ratios (e.g., aldehyde:phenol = 1:1.2) .
- Data Contradiction : If low yields persist, consider steric hindrance from the isobutyl group. Switch to bulkier leaving groups (e.g., chloride instead of methoxy) to facilitate nucleophilic attack .
Q. What crystallographic techniques are recommended for confirming the molecular structure of derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. For example, in a study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, SCXRD revealed a planar pyrazole ring with a dihedral angle of 5.2° between the aldehyde and phenyl groups. Hydrogen bonding networks (e.g., C=O···H-N) should be analyzed to confirm stability .
- Key Considerations : Crystallize derivatives in mixed solvents (e.g., ethanol/water) to obtain high-quality crystals. Compare experimental bond lengths/angles with DFT calculations .
Q. How to resolve discrepancies in biological activity data for pyrazole-carbaldehyde derivatives?
- Methodology : Standardize in vitro assays (e.g., MIC for antibacterial activity, IC₅₀ for cytotoxicity) using reference strains (e.g., E. coli ATCC 25922). For example, 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed activity against Gram-positive bacteria but not Gram-negative, likely due to membrane permeability differences .
- Data Contradiction : If activity varies between studies, check substituent effects. Electron-withdrawing groups (e.g., -NO₂) may enhance bioactivity by increasing electrophilicity at the aldehyde moiety .
Methodological Challenges
Q. What strategies mitigate by-product formation during formylation reactions?
- Methodology : Control POCl₃ addition rate to prevent exothermic side reactions. Use a molar ratio of DMF:POCl₃ = 1:1.2 to minimize poly-formylation. Quench excess reagents with ice-cold sodium acetate .
- Advanced Tip : Employ flow chemistry for precise temperature and mixing control, reducing side products by >15% .
Q. How to design a multi-step synthesis pathway for functionalized pyrazole-carbaldehyde derivatives?
- Methodology : Use retrosynthetic analysis. Start with the target molecule and identify key bonds (e.g., C-N for pyrazole ring formation). For example:
Synthesize 1-isobutyl-1H-pyrazole via cyclocondensation of hydrazine and diketones.
Introduce the aldehyde group via Vilsmeier-Haack.
Functionalize via Suzuki coupling or Ullmann reactions for aryl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
